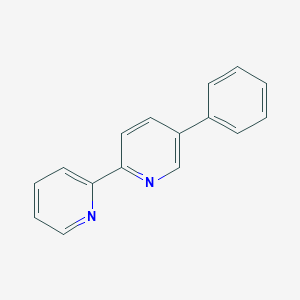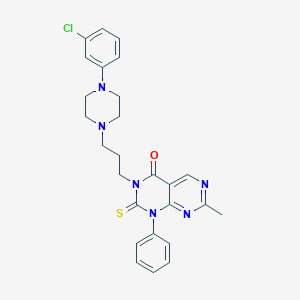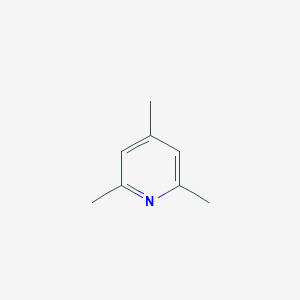
Dihydrocholesterol
Übersicht
Beschreibung
Diese Verbindungen enthalten einen 3-hydroxylierten Cholestan-Kern . Es wird endogen aus Cholesterin gebildet und wurde aus menschlichem Kot isoliert .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: 5α-Cholestan kann durch Hydrierung von Cholesterin synthetisiert werden. Der Hydrierungsprozess beinhaltet die Addition von Wasserstoff an die 5,6-Doppelbindung von Cholesterin, was zur Bildung von 5α-Cholestan führt . Diese Reaktion erfordert typischerweise einen Katalysator wie Palladium auf Kohlenstoff (Pd/C) und wird unter Wasserstoffgas bei erhöhtem Druck und Temperatur durchgeführt.
Industrielle Produktionsmethoden: In industriellen Umgebungen wird 5α-Cholestan häufig unter Verwendung von Methoden der Gaschromatographie-Massenspektrometrie (GC-MS) hergestellt. Diese Methoden beinhalten die Isolierung, Identifizierung und Quantifizierung von 5α-Cholestan aus biologischen Matrices . Der Prozess umfasst die Probenvorbereitung und die chromatographische Trennung, um die Reinheit und Qualität der Verbindung zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
5α-Cholestan hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von 5α-Cholestan beinhaltet seine Rolle im Cholesterinstoffwechsel. Es wird aus Cholesterin durch die Wirkung von Darmmikroorganismen gewonnen . Im Zusammenhang mit CTX führt der Mangel an Sterol-27-Hydroxylase zur Ansammlung von 5α-Cholestan und anderen Gallensäurevorläufern im Plasma und in Geweben . Diese Ansammlung stört den normalen Gallensäurestoffwechsel und trägt zu den Symptomen von CTX bei.
Ähnliche Verbindungen:
Einzigartigkeit: 5α-Cholestan ist einzigartig aufgrund seiner spezifischen Stereochemie und seiner Rolle als Biomarker für CTX. Seine Fähigkeit, als interner Standard in analytischen Techniken wie GC und HPLC zu dienen, unterscheidet es auch von anderen Sterolen .
Wirkmechanismus
Target of Action
Dihydrocholesterol, also known as Cholestanol, is a derivative of cholesterol . It is primarily targeted by intestinal microorganisms, which convert cholesterol into this compound .
Mode of Action
The conversion of cholesterol to this compound is a biochemical process that involves the action of intestinal microorganisms . This process is part of the body’s cholesterol metabolism, which is crucial for maintaining cellular and systemic functions .
Biochemical Pathways
This compound is part of the cholesterol biosynthetic pathway . This complex process involves more than 30 different reactions and over 15 enzymes . The cholesterol level in cells reflects the dynamic balance between biosynthesis, uptake, export, and esterification .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is derived from cholesterol by the action of intestinal microorganisms . It is known to induce the formation of gallstones in rabbits in the presence of sodium ions . This compound is used as a standard in lipid analysis using High-Performance Liquid Chromatography (HPLC) .
Result of Action
The conversion of cholesterol to this compound results in a change in the cholesterol balance in the body. This can have various effects, including the induction of gallstone formation . It is also known to reduce plasma cholesterol levels .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of sodium ions is known to induce the formation of gallstones . Furthermore, the activity of intestinal microorganisms, which convert cholesterol to this compound, can be influenced by factors such as diet and the use of certain medications .
Biochemische Analyse
Biochemical Properties
Dihydrocholesterol is involved in several biochemical reactions within the body. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme lathosterol oxidase in the cholesterol biosynthesis pathway . The interaction between this compound and these biomolecules often involves binding at specific sites, leading to changes in the structure and function of these molecules .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it plays a crucial role in the regulation of membrane fluidity and the formation of membrane microdomains . These effects can significantly influence the overall function and health of cells.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can bind to specific biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it has been shown to have a condensing effect on the acyl chains of phospholipids, which is believed to play a major role in controlling the fluidity, structure, and functioning of all animal cell membranes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, in a study involving Saccharomyces cerevisiae, the production of 7-dehydrocholesterol, a precursor of this compound, was observed over a 96-hour period .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, simultaneous feeding of this compound and cholesterol to rats significantly reduced the amount of cholesterol absorbed into the thoracic lymph . This suggests that the dosage of this compound can have a significant impact on its physiological effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the cholesterol biosynthesis pathway . It interacts with various enzymes and cofactors within these pathways, which can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through non-vesicular routes of transfer, mediated by lipid-transfer proteins (LTPs) . These LTPs have a domain with a hydrophobic cavity that accommodates one sterol molecule, allowing for the transport of this compound across different cellular compartments .
Subcellular Localization
This compound is primarily localized in the endoplasmic reticulum (ER) and nuclear envelope . Its subcellular localization can influence its activity or function. For instance, the localization of this compound in the ER is crucial for its role in the cholesterol biosynthesis pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5alpha-CHOLESTANOL can be synthesized through the hydrogenation of cholesterol. The hydrogenation process involves the addition of hydrogen to the 5,6-double bond of cholesterol, resulting in the formation of 5alpha-CHOLESTANOL . This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In industrial settings, 5alpha-CHOLESTANOL is often produced using gas chromatography-mass spectrometry (GC-MS) methods. These methods involve the isolation, identification, and quantification of 5alpha-CHOLESTANOL from biological matrices . The process includes specimen preparation and chromatographic separation to ensure the purity and quality of the compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 5α-Cholestan durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden, um 5α-Cholestan zu oxidieren, was zur Bildung von Cholestanon führt.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) können 5α-Cholestan zu seinem entsprechenden Alkohol reduzieren.
Substitution: Halogenierungsreaktionen können mit Reagenzien wie Phosphortribromid (PBr3) durchgeführt werden, um Hydroxylgruppen durch Halogene zu substituieren.
Hauptprodukte, die gebildet werden:
Oxidation: Cholestanon
Reduktion: Cholestanol-Alkohol
Substitution: Halogenierte Cholestanol-Derivate
Vergleich Mit ähnlichen Verbindungen
5beta-CHOLESTANOL: This compound is a stereoisomer of 5alpha-CHOLESTANOL, differing in the configuration of the hydrogen atoms at the 5th and 6th positions.
Uniqueness: 5alpha-CHOLESTANOL is unique due to its specific stereochemistry and its role as a biomarker for CTX. Its ability to serve as an internal standard in analytical techniques like GC and HPLC also sets it apart from other sterols .
Eigenschaften
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIXCDOBOSTCEI-QCYZZNICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883258 | |
| Record name | (+)-Dihydrocholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5alpha-Cholestanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80-97-7 | |
| Record name | Cholestanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholestanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholestan-3-ol, (3.beta.,5.alpha.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+)-Dihydrocholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-α-cholestan-3-β-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROCHOLESTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M308U816E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5alpha-Cholestanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140.0 - 142.0 °C | |
| Record name | 5alpha-Cholestanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-[1-(3-Mercapto-1-pyrrolidinyl)ethylidene]carbamic acid (4-nitrophenyl)methyl ester](/img/structure/B116414.png)







cyclohexa-1,3,5-triene-1-carboxylic acid](/img/structure/B116442.png)




